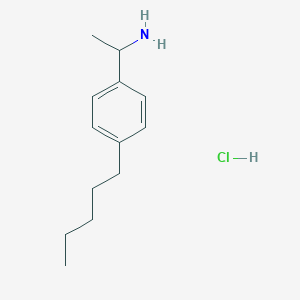
alpha-Methyl-4-n-pentylbenzylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Pentylphenyl)ethanamine Hydrochloride is a chemical compound with the molecular formula C13H22ClN and a molecular weight of 227.77 g/mol . This compound is known for its unique structure, which includes a pentyl group attached to a phenyl ring, further connected to an ethanamine moiety. It is commonly used in various scientific research applications due to its distinct chemical properties.
準備方法
The synthesis of 1-(4-Pentylphenyl)ethanamine Hydrochloride typically involves several steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-pentylbenzene.
Nitration and Reduction: The 4-pentylbenzene undergoes nitration to form 4-pentyl nitrobenzene, which is then reduced to 4-pentylaniline.
化学反応の分析
1-(4-Pentylphenyl)ethanamine Hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form amines.
科学的研究の応用
1-(4-Pentylphenyl)ethanamine Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(4-Pentylphenyl)ethanamine Hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to interact with neurotransmitter receptors, influencing signal transduction pathways and modulating cellular responses. The exact pathways and targets are still under investigation, but its structure suggests potential activity similar to other phenylalkylamines .
類似化合物との比較
1-(4-Pentylphenyl)ethanamine Hydrochloride can be compared with similar compounds such as:
1-(4-Ethylphenyl)ethanamine Hydrochloride: This compound has an ethyl group instead of a pentyl group, leading to different chemical and biological properties.
1-(4-Butylphenyl)ethanamine Hydrochloride:
1-(4-Methylphenyl)ethanamine Hydrochloride: The methyl group in this compound results in distinct chemical behavior compared to the pentyl-substituted analog.
特性
CAS番号 |
175136-44-4 |
|---|---|
分子式 |
C13H22ClN |
分子量 |
227.77 g/mol |
IUPAC名 |
1-(4-pentylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14;/h7-11H,3-6,14H2,1-2H3;1H |
InChIキー |
NUHPUVDNOSHWSJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C(C)N.Cl |
正規SMILES |
CCCCCC1=CC=C(C=C1)C(C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















